

# Introduction: A Versatile Scaffold in Modern Synthesis

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## Compound of Interest

Compound Name:	Methyl 5-cyano-2-hydroxybenzoate
Cat. No.:	B1313201

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**Methyl 5-cyano-2-hydroxybenzoate** (CAS No. 84437-12-7) is a multifunctional aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and fine chemical synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: a phenolic hydroxyl (-OH), a nitrile (-C≡N), and a methyl ester (-COOCH<sub>3</sub>). This unique arrangement makes it a powerful and versatile intermediate, offering multiple reaction sites for molecular elaboration. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile and ester groups defines its chemical reactivity and provides a strategic platform for constructing more complex molecular architectures, especially in the development of Active Pharmaceutical Ingredients (APIs). This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

## Physicochemical and Structural Properties

The fundamental properties of **Methyl 5-cyano-2-hydroxybenzoate** are summarized below. These data are essential for its handling, reaction setup, and characterization. The presence of both hydrogen-bond donating (hydroxyl) and accepting (nitrile, ester carbonyl) groups suggests moderate polarity and influences its solubility profile. While sparingly soluble in water, it is expected to be soluble in common polar organic solvents like ethanol, acetone, and ethyl acetate, a trait common to related phenolic esters.

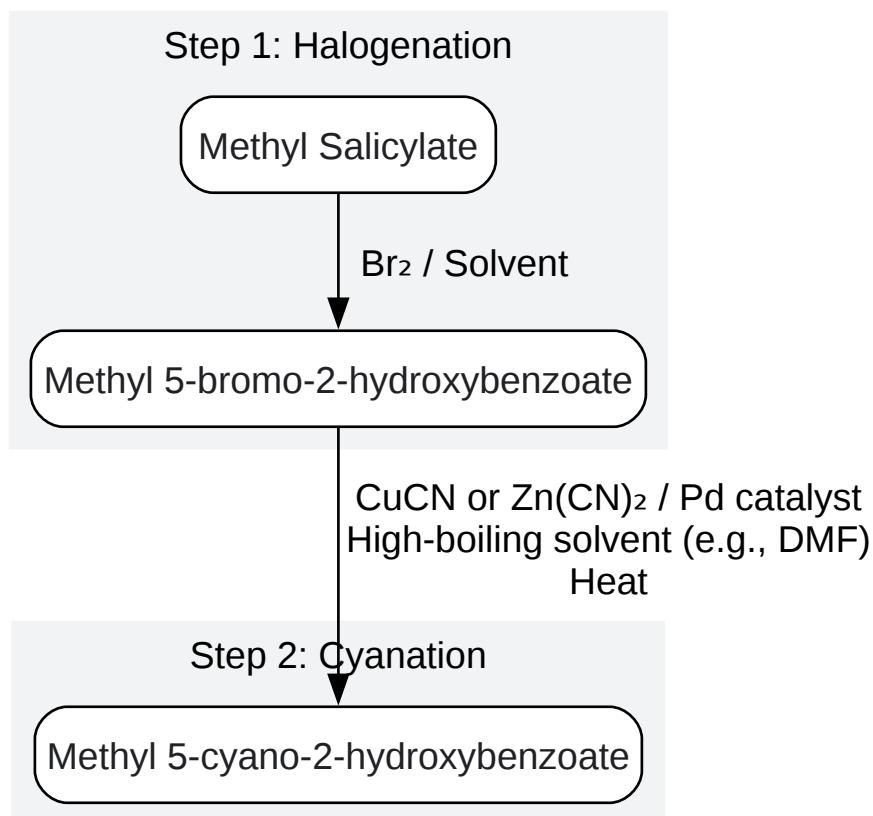
Property	Value	Source(s)
CAS Number	84437-12-7	
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	
Molecular Weight	177.16 g/mol	
IUPAC Name	Methyl 5-cyano-2-hydroxybenzoate	
Synonyms	5-Cyano-2-hydroxy-benzoic acid methyl ester, Methyl 2-hydroxy-5-cyanobenzoate	
Density	~1.328 g/cm <sup>3</sup> (Predicted)	
Boiling Point	~306.7 °C at 760 mmHg (Predicted)	
Melting Point	Not available in cited literature	
XLogP3	1.05 - 2.1	

## Synthesis and Reactivity: A Chemist's Perspective

### Strategic Synthesis

The most direct and industrially relevant synthesis of **Methyl 5-cyano-2-hydroxybenzoate** involves the cyanation of a halogenated precursor. This approach leverages the well-established chemistry of methyl salicylate, a readily available starting material. The typical route involves the introduction of a halogen (bromine or iodine) at the 5-position, followed by a nucleophilic substitution with a cyanide salt.

A common method is the Rosenmund-von Braun reaction, utilizing copper(I) cyanide, or palladium-catalyzed reactions with reagents like zinc cyanide. The choice of a high-boiling polar aprotic solvent like DMF or DMAc is critical; it ensures the solubility of the reactants and provides the thermal energy required to overcome the activation barrier for the substitution on the deactivated aromatic ring.



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Caption: Generalized workflow for the synthesis of **Methyl 5-cyano-2-hydroxybenzoate**.

## Representative Laboratory Protocol: Cyanation of Methyl 5-Bromosalicylate

This protocol is a representative example based on established cyanation methodologies and should be adapted and optimized for specific laboratory conditions.

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-bromosalicylate (1.0 eq) and copper(I) cyanide (1.2 eq).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M.

- Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires several hours.
- Workup: After the starting material is consumed, cool the mixture to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **Methyl 5-cyano-2-hydroxybenzoate**.

## Core Reactivity

The utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

- Phenolic Hydroxyl (-OH): This group is acidic and readily undergoes O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. It is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution, although the key positions on the ring are already substituted.
- Nitrile (-C≡N): The nitrile group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation. These transformations are fundamental in pharmaceutical synthesis.
- Methyl Ester (-COOCH<sub>3</sub>): This group can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions. It can also undergo amidation by reacting with amines to form amides, a common linkage in drug molecules.

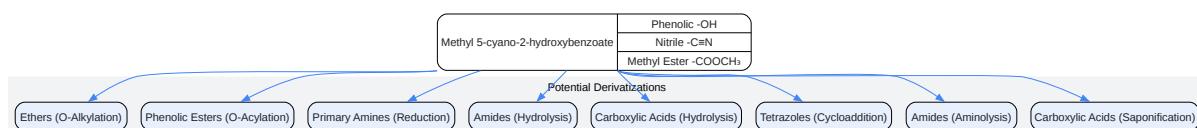
## Spectroscopic Signature Analysis

While specific, peer-reviewed spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be accurately predicted based on the functional groups present. Analysis of the parent compound, methyl salicylate, provides a reliable baseline for interpreting the contributions of the hydroxyl and methyl ester groups.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The three aromatic protons will appear in the downfield region ( $\delta$  7.0-8.5 ppm), with splitting patterns determined by their ortho and meta couplings. The methyl ester protons will present as a sharp singlet around  $\delta$  3.9 ppm. The phenolic hydroxyl proton will typically be a broad singlet whose chemical shift is dependent on solvent and concentration.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. Key predicted shifts include the ester carbonyl carbon (~165-170 ppm), the carbons attached to the electronegative oxygen atoms, the nitrile carbon (~115-120 ppm), and the six distinct aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorption bands include:
  - A broad O-H stretch from the phenolic group, typically centered around 3200-3400  $\text{cm}^{-1}$ .
  - A sharp, medium-intensity C≡N stretch for the nitrile group, appearing around 2220-2240  $\text{cm}^{-1}$ .
  - A strong, sharp C=O stretch from the ester carbonyl, expected around 1680-1710  $\text{cm}^{-1}$ .
  - C-O stretching vibrations for the ester and phenol functionalities between 1100-1300  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): The monoisotopic mass is 177.04259 Da. High-resolution mass spectrometry would confirm this exact mass. Predicted adducts in electrospray ionization (ESI) include  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  178.04987 and  $[\text{M}+\text{Na}]^+$  at  $\text{m/z}$  200.03181.

## Applications in Drug Discovery and Development

**Methyl 5-cyano-2-hydroxybenzoate** is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate or building block. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for building libraries of compounds in the drug discovery process. The ability to independently modify each functional group provides chemists with precise control over the final molecule's physicochemical properties, such as its polarity, solubility, and ability to interact with biological targets. Phenolic and cyanophenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties, making derivatives of this scaffold promising candidates for further investigation.



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Caption: Versatility of the **Methyl 5-cyano-2-hydroxybenzoate** scaffold in synthesis.

## Safety and Handling

**Methyl 5-cyano-2-hydroxybenzoate** is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash thoroughly with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
- Storage: Store in a tightly sealed container in a cool, dry place.

Researchers and professionals must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

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